molecular formula C10H21ClF3N2OP B3824196 P-(1-chloro-2,2,2-trifluoroethyl)-N,N,N',N'-tetraethylphosphonic diamide

P-(1-chloro-2,2,2-trifluoroethyl)-N,N,N',N'-tetraethylphosphonic diamide

Cat. No. B3824196
M. Wt: 308.71 g/mol
InChI Key: LIYUGVFSZZCOOX-UHFFFAOYSA-N
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Description

1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether is a useful solvent for dispersing fluorinated materials . It’s used for research and development purposes .


Synthesis Analysis

There are several methods for synthesizing compounds related to 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether. For instance, one method involves the nucleophilic replacement of p-(1-chloro-2,2,2-trifluoroethyl)phenols . Another approach involves the reaction of easily accessible N-(2,2,2-trifluoroethyl-1-hydroxy)-O .


Molecular Structure Analysis

The molecular formula of 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether is C3H2ClF5O . Its average mass is 184.492 Da .


Physical And Chemical Properties Analysis

1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether is a colorless liquid with a boiling point of 119.3°F . Its molecular weight is 184.5, and it has a specific gravity of 1.45 .

Mechanism of Action

1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether is used as a general inhalation anesthetic . It depresses respiration, and its level of anesthesia can be changed rapidly .

Safety and Hazards

Exposure to 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether may occur during filling the anesthetic machine or from escape of waste anesthetic gases while administering the anesthetic . The Occupational Safety and Health Administration (OSHA) provides guidelines for its safe handling and use .

properties

IUPAC Name

N-[(1-chloro-2,2,2-trifluoroethyl)-(diethylamino)phosphoryl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21ClF3N2OP/c1-5-15(6-2)18(17,16(7-3)8-4)9(11)10(12,13)14/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYUGVFSZZCOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(=O)(C(C(F)(F)F)Cl)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClF3N2OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphonodiamide, (1-chloro-2,2,2-trifluoroethyl)-N.N.N'.N'-tetraethyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
P-(1-chloro-2,2,2-trifluoroethyl)-N,N,N',N'-tetraethylphosphonic diamide
Reactant of Route 2
P-(1-chloro-2,2,2-trifluoroethyl)-N,N,N',N'-tetraethylphosphonic diamide
Reactant of Route 3
P-(1-chloro-2,2,2-trifluoroethyl)-N,N,N',N'-tetraethylphosphonic diamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
P-(1-chloro-2,2,2-trifluoroethyl)-N,N,N',N'-tetraethylphosphonic diamide
Reactant of Route 5
P-(1-chloro-2,2,2-trifluoroethyl)-N,N,N',N'-tetraethylphosphonic diamide
Reactant of Route 6
P-(1-chloro-2,2,2-trifluoroethyl)-N,N,N',N'-tetraethylphosphonic diamide

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